molecular formula C25H24ClFN4O4S B11608980 7-(4-{[(4-Chlorophenyl)acetyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-(4-{[(4-Chlorophenyl)acetyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11608980
M. Wt: 531.0 g/mol
InChI Key: YVZDPMOQPJVICD-UHFFFAOYSA-N
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Description

7-(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a synthetic compound that belongs to the class of quinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves multiple steps, starting from the appropriate quinoline derivative. The key steps include:

    Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of a catalyst.

    Introduction of the fluorine atom: This step involves the fluorination of the quinoline core using reagents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Acylation and thiolation: The final steps involve the acylation of the piperazine ring with 4-chlorophenylacetyl chloride, followed by thiolation to introduce the methanethioyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanethioyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring and the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system for studying the reactivity of quinolone antibiotics. It is also used in the development of new synthetic methodologies for complex organic molecules.

Biology

In biological research, the compound is used to study bacterial resistance mechanisms and the development of new antibacterial agents. It serves as a reference compound in microbiological assays.

Medicine

Medically, the compound is investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant strains. It is also studied for its pharmacokinetics and pharmacodynamics properties.

Industry

In the pharmaceutical industry, the compound is used in the development of new antibiotics and as a standard for quality control in drug manufacturing.

Mechanism of Action

The antibacterial activity of 7-(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

7-(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific structural modifications, which enhance its activity against resistant bacterial strains. The presence of the methanethioyl group and the 4-chlorophenylacetamido moiety contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C25H24ClFN4O4S

Molecular Weight

531.0 g/mol

IUPAC Name

7-[4-[[2-(4-chlorophenyl)acetyl]carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H24ClFN4O4S/c1-2-29-14-18(24(34)35)23(33)17-12-19(27)21(13-20(17)29)30-7-9-31(10-8-30)25(36)28-22(32)11-15-3-5-16(26)6-4-15/h3-6,12-14H,2,7-11H2,1H3,(H,34,35)(H,28,32,36)

InChI Key

YVZDPMOQPJVICD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)CC4=CC=C(C=C4)Cl)F)C(=O)O

Origin of Product

United States

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